
Olanzapine 4'-N-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olanzapine 4’-N-glucuronide is a metabolite of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the process of glucuronidation, where olanzapine is conjugated with glucuronic acid . Glucuronidation is a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of olanzapine 4’-N-glucuronide involves the enzymatic reaction of olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of olanzapine 4’-N-glucuronide is not commonly practiced, as it is primarily a metabolic byproduct of olanzapine. the production of olanzapine itself involves complex synthetic routes, including the formation of its thienobenzodiazepine core . The industrial synthesis of olanzapine involves multiple steps, including nitration, reduction, and cyclization reactions .
化学反応の分析
Types of Reactions: Olanzapine 4’-N-glucuronide primarily undergoes hydrolysis and conjugation reactions . The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent compound, olanzapine .
Common Reagents and Conditions: The formation of olanzapine 4’-N-glucuronide requires UDPGA and UGT enzymes . Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the hydrolysis of olanzapine 4’-N-glucuronide is olanzapine . This reaction regenerates the parent compound, which can then undergo further metabolic transformations .
科学的研究の応用
Pharmacokinetics and Metabolism
Olanzapine is extensively metabolized in the liver, with approximately 57% of the administered dose excreted as metabolites. The primary metabolic pathway involves uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A4, which catalyzes the formation of olanzapine 4'-N-glucuronide and other metabolites such as 10-N-glucuronide and N-desmethylolanzapine .
Key Metabolic Pathways
Metabolite | Enzyme Involved | Percentage of Dose Excreted |
---|---|---|
This compound | UGT1A4 | ~25% |
10-N-glucuronide | UGT1A4 | Major metabolite |
N-desmethylolanzapine | CYP1A2 | Minor metabolite |
The formation of this compound is crucial for the drug's elimination from the body, enhancing its hydrophilicity and facilitating renal excretion. This glucuronidation process not only aids in detoxification but also deactivates olanzapine's pharmacological effects by reducing its affinity for dopamine and serotonin receptors .
Therapeutic Implications
The therapeutic relevance of this compound extends beyond mere metabolism. Its formation can influence the pharmacokinetic profile of olanzapine, impacting dosing strategies and treatment outcomes in patients with schizophrenia and bipolar disorder.
Clinical Observations
- Dosing Adjustments : Variability in UGT enzyme activity due to genetic polymorphisms can lead to differences in olanzapine metabolism among individuals. For instance, certain single nucleotide polymorphisms (SNPs) in UGT1A4 may result in altered glucuronidation rates, necessitating personalized dosing regimens to optimize therapeutic efficacy while minimizing side effects .
- Gender and Lifestyle Factors : Factors such as gender, smoking habits, and concurrent medications can significantly affect olanzapine levels and its metabolites. For example, smoking induces CYP1A2 activity, which may alter the balance between olanzapine and its metabolites, including this compound .
Case Studies
Several case studies illustrate the clinical significance of monitoring this compound levels:
- Case Study on Dosing Variability : A study involving patients with schizophrenia showed that those with specific UGT1A4 variants required higher doses of olanzapine to achieve therapeutic plasma concentrations compared to those with wild-type alleles. This highlights the importance of genetic testing in guiding treatment decisions .
- Impact on Treatment Outcomes : In a cohort study assessing treatment-resistant depression, patients exhibiting higher levels of this compound demonstrated improved response rates to therapy. This suggests that enhanced metabolism may correlate with better clinical outcomes .
作用機序
Olanzapine 4’-N-glucuronide itself does not have a direct pharmacological effect, as it is an inactive metabolite . its formation and excretion are crucial for the overall pharmacokinetics of olanzapine . The parent compound, olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine and serotonin receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder .
類似化合物との比較
Similar Compounds: Similar compounds include other glucuronide metabolites of olanzapine, such as olanzapine 10-N-glucuronide . Additionally, other antipsychotic drugs, such as risperidone and aripiprazole, also undergo glucuronidation to form their respective glucuronide metabolites .
Uniqueness: Olanzapine 4’-N-glucuronide is unique in its specific formation from olanzapine and its role in the drug’s metabolic pathway . The study of this compound provides valuable insights into the metabolism and excretion of olanzapine, contributing to a better understanding of its pharmacokinetics and potential drug interactions .
特性
CAS番号 |
186792-79-0 |
---|---|
分子式 |
C23H29N4O6S+ |
分子量 |
489.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
InChIキー |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
異性体SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。